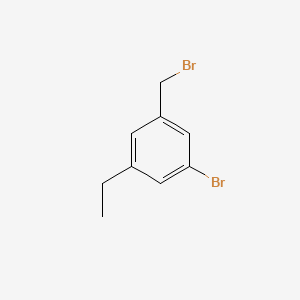

3-Bromo-5-ethylbenzyl bromide

Beschreibung

3-Bromo-5-ethylbenzyl bromide (C₉H₁₀Br₂, molecular weight: 290.89 g/mol) is a brominated aromatic compound featuring a benzyl bromide backbone with substituents at the 3- and 5-positions: a bromine atom and an ethyl group, respectively. Benzyl bromide derivatives are widely utilized in organic synthesis as alkylating agents, intermediates in pharmaceutical production, and precursors for functional materials .

Eigenschaften

Molekularformel |

C9H10Br2 |

|---|---|

Molekulargewicht |

277.98 g/mol |

IUPAC-Name |

1-bromo-3-(bromomethyl)-5-ethylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5H,2,6H2,1H3 |

InChI-Schlüssel |

XEOGUQGGGHGUOT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=C1)Br)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-5-ethylbenzyl bromide can be synthesized through the bromination of 5-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of benzylic bromides, including 3-Bromo-5-ethylbenzyl bromide, often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) in a continuous flow mode, which allows for high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-ethylbenzyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The benzylic position can be oxidized to form benzoic acids using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for the oxidation of the benzylic position.

Major Products Formed

Substitution: The major products are typically the corresponding substituted benzyl compounds.

Oxidation: The major product is benzoic acid or its derivatives, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-ethylbenzyl bromide is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-ethylbenzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive and can be easily substituted by nucleophiles. This reactivity is due to the stabilization of the benzylic carbocation intermediate through resonance with the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Brominated Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 3-bromo-5-ethylbenzyl bromide with selected brominated compounds from the evidence:

Key Observations:

- Reactivity : The benzyl bromide group facilitates nucleophilic substitution reactions, making it a candidate for alkylation or coupling reactions, akin to other benzyl bromide derivatives .

- Biological Activity : Unlike Sepantronium bromide, which exhibits targeted anticancer activity due to its complex heterocyclic structure , 3-bromo-5-ethylbenzyl bromide’s simpler structure may limit direct pharmacological use but could serve as an intermediate in drug synthesis.

Solubility and Stability:

- 3-Bromo-5-ethylbenzyl bromide : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to bromine’s electronegativity and the ethyl group’s hydrophobic effects.

- Methyl bromide : Highly volatile gas with poor solubility in water but miscible with organic solvents; decomposes under UV light .

- Lithium bromide (LiBr) : Hygroscopic solid, highly soluble in water and alcohols, used in absorption refrigeration .

Toxicity and Handling:

- 3-Bromo-5-ethylbenzyl bromide : Likely irritant to skin/eyes, similar to other benzyl bromides. Requires PPE (gloves, goggles) during handling .

- Methyl bromide : Acute neurotoxin; causes respiratory failure and permanent neurological damage at high exposures .

- Copper bromide (CuBr) : Moderate toxicity; requires ventilation to avoid inhalation of dust .

Biologische Aktivität

3-Bromo-5-ethylbenzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

3-Bromo-5-ethylbenzyl bromide is characterized by its brominated aromatic structure, which is known to influence its reactivity and biological activity. The compound's chemical formula is , indicating the presence of two bromine atoms attached to the benzyl group.

Synthesis

The synthesis of 3-bromo-5-ethylbenzyl bromide typically involves electrophilic bromination of the corresponding ethyl-substituted benzyl compound. This process can be optimized through various methods, including microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzyl bromides have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The anticancer activity is often quantified using the median growth inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Bromo-5-ethylbenzyl bromide | MCF-7 | TBD | |

| 4-(p-chlorophenyl)thiazole derivative | MCF-7 | 2.93 ± 0.47 | |

| Doxorubicin (reference drug) | MCF-7 | 4.30 ± 0.84 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in cancer treatment.

The mechanism by which 3-bromo-5-ethylbenzyl bromide exerts its biological effects may involve multiple pathways, including:

- Inhibition of cell proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

- Modulation of apoptotic markers : Studies have assessed levels of caspases and Bcl-2 family proteins to understand the apoptotic pathways activated by these compounds.

Case Studies

A notable study investigated the effects of various benzyl bromide derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study also highlighted the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.